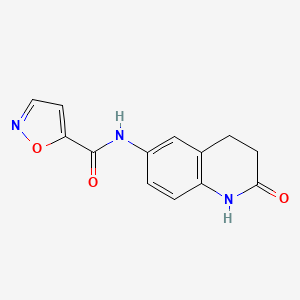

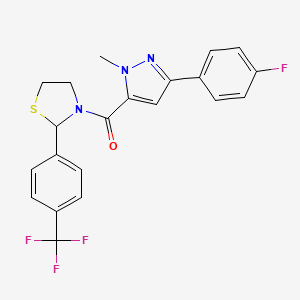

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can provide insights into the potential synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide. For instance, the synthesis of 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles is achieved through a DEAD-mediated oxidative Ugi/aza-Wittig reaction, which suggests that similar oxidative conditions could be employed for the synthesis of the compound . Additionally, the formation of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides from methyl anthranilate and 2-aryl-1,3,4-oxadiazolin-5-ones indicates that analogous starting materials and reaction conditions might be applicable .

Molecular Structure Analysis

The molecular structure of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide would likely feature a tetrahydroquinoline core with an isoxazole ring substitution. The papers describe the behavior of similar structures under various conditions, such as the photolysis of isoxazolone derivatives leading to imino carbene formation and subsequent cyclization or rearrangement . These findings can be extrapolated to hypothesize the behavior of the compound's molecular structure under similar conditions.

Chemical Reactions Analysis

Chemical reactions involving similar compounds include photolysis, pyrolysis, and oxidative conditions. For example, the photolysis of 2-(isoquinolin-1-yl)-3-methyl-5-oxo-2,5-dihydroisoxazole-4-carboxylate leads to the formation of imidazo[2,1-a]isoquinolines and 4-oxopyrimido[2,1-a]isoquinolines . This suggests that the compound of interest might also undergo photolysis with the potential for ring expansion or rearrangement reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide are not directly reported, the properties of structurally related compounds can provide some insights. The stability of the isoxazole ring and the reactivity of the tetrahydroquinoline moiety under oxidative conditions are key factors that would influence the physical and chemical properties of the compound . The solubility, melting point, and reactivity would be determined by the specific functional groups and the overall molecular architecture.

Applications De Recherche Scientifique

Synthetic Chemistry Innovations

A pivotal study demonstrated the use of Cu-catalyzed aerobic oxidative radical cascade annulations for synthesizing structurally significant isoxazolidine/1,2-oxazinane-fused isoquinolin-1(2H)-ones. This method highlights the utilization of air as an eco-friendly oxidant and features advantages such as cost-effectiveness, a broad substrate scope, high atom economy, and straightforward operation (Fei Chen et al., 2018). Another approach involves the manganese-catalyzed cascade annulations of alkyne-tethered N-alkoxyamides, leading to the synthesis of polycyclic isoquinolin-1(2H)-ones, which also employs Mn(acac)2 as a catalyst to facilitate the radical cascade annulation under mild, additive-free conditions (Gui-Xian Kong et al., 2019).

Biological Activity Exploration

Research into benzimidazo[2,1-a]isoquinolines with carboxamide side chains has revealed varied biological effects associated with the position of the side chain within this tetracyclic series. Some derivatives exhibited significant cytotoxic activity against a panel of cell lines in culture, offering insights into structure-activity relationships and potential therapeutic applications (L. Deady et al., 2000). Another study focused on N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, demonstrating in vitro antibacterial and antifungal activities, thus highlighting the antimicrobial potential of such compounds (N. Desai et al., 2011).

Methodological Advancements

The development of a convenient synthetic method for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone and its pyrimidine derivatives provided a versatile precursor for synthesizing various heterocyclic rings. This research underscores the importance of these molecules for future pharmacological activity investigations (R. Zaki et al., 2017). Additionally, a study explored the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, providing valuable insights into the synthetic versatility and potential for developing pharmacologically active derivatives of 4-oxoquinolines (P. N. Batalha et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-12-4-1-8-7-9(2-3-10(8)16-12)15-13(18)11-5-6-14-19-11/h2-3,5-7H,1,4H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICQJYMVSIXSHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510805.png)

![6-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B2510810.png)

![1-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-3-(1-cyclohexylpyrazol-3-yl)urea](/img/structure/B2510813.png)

![2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510817.png)

![N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2510818.png)

![1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea](/img/structure/B2510822.png)

![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B2510824.png)